PDK4 Isoform Selectivity and In Vivo Survival Benefit in Severe Influenza Model
In a 2014 animal model of severe influenza, oral administration of diisopropylammonium dichloroacetate (DADA) significantly increased survival. While sodium dichloroacetate (DCA) is a pan-PDK inhibitor, DADA is characterized as a novel PDK4 inhibitor, offering a more targeted mechanism [1].
| Evidence Dimension | Survival rate in severe influenza model |
|---|---|
| Target Compound Data | Marked improvement of survival (specific % not provided in abstract, but described as 'marked improvement') |
| Comparator Or Baseline | Vehicle-treated control group with influenza infection |
| Quantified Difference | Significant improvement; also significantly restored PDH activity and ATP levels in various organs, and suppressed cytokine storm [1] |
| Conditions | Mice with severe influenza A PR/8/34(H1N1) virus infection, oral administration at 12-h intervals for 14 days |
Why This Matters
This establishes a unique, high-stakes application for DADA in infectious disease-related metabolic crisis, a niche where sodium DCA is not clinically explored, providing a specific procurement rationale for research in influenza pathogenesis and host-directed therapies.
- [1] Yamane K, Indalao IL, Chida J, Yamamoto Y, Hanawa M, Kido H. Diisopropylamine Dichloroacetate, a Novel Pyruvate Dehydrogenase Kinase 4 Inhibitor, as a Potential Therapeutic Agent for Metabolic Disorders and Multiorgan Failure in Severe Influenza. PLoS ONE. 2014;9(5):e98032. View Source
